molecular formula C20H17FN2O2 B5611400 N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide

N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide

Cat. No. B5611400
M. Wt: 336.4 g/mol
InChI Key: WBVQNCJEMXWKOG-OAHLLOKOSA-N
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Description

N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It may also act by modulating the activity of signaling pathways such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in various solvents, which makes it suitable for use in different experimental setups. However, its limitations include its relatively high cost and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Development of new imaging probes based on its structure for the diagnosis and monitoring of diseases such as Alzheimer's disease.
5. Investigation of its potential use as a tool for studying the role of inflammation and oxidative stress in disease progression.
Conclusion:
This compound is a promising compound that has shown potential for various applications in scientific research. Its anti-inflammatory, anticancer, and neuroprotective properties make it a promising candidate for the development of new therapeutics. Further studies are needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide involves the reaction of 8-fluoro-2-quinolinecarboxylic acid with (2R)-3,4-dihydro-2H-chromene in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with an amine such as methylamine to yield the final product.

Scientific Research Applications

N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-8-fluoro-2-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential use as a probe for imaging amyloid plaques in Alzheimer's disease.

properties

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-8-fluoroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c21-16-6-3-5-14-9-11-17(23-19(14)16)20(24)22-12-15-10-8-13-4-1-2-7-18(13)25-15/h1-7,9,11,15H,8,10,12H2,(H,22,24)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQNCJEMXWKOG-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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